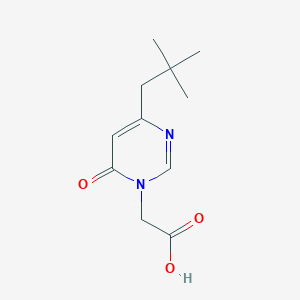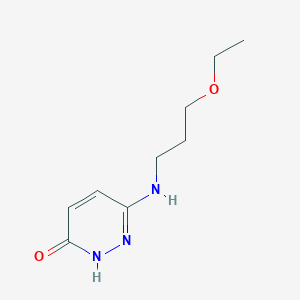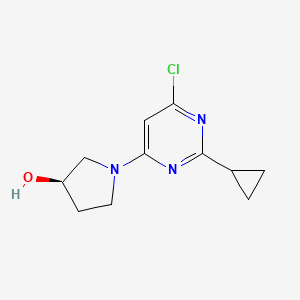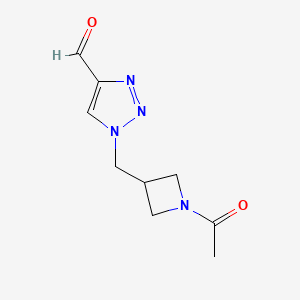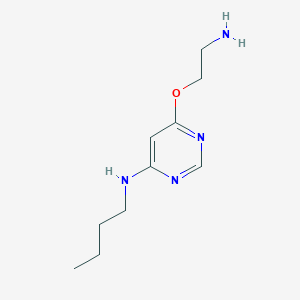
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol, also known as Diglycoamine or Diethylene Glycol Amine, is a versatile amine that is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Synthesis Analysis
The synthesis of 2-(2-Aminoethoxy)ethanol involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is water-soluble and air-sensitive .
Wissenschaftliche Forschungsanwendungen
Application in Colorant Synthesis
Scientific Field
Dye Chemistry
Application Summary
It serves as a precursor in the synthesis of colorants used in textiles, inks, and coatings.
Methods of Application
The compound is incorporated into dye molecules, which are then applied to substrates and tested for color fastness and stability.
Results Summary
The quality of the colorants is assessed through their vibrancy, resistance to fading, and consistency across batches.
These applications demonstrate the versatility of “6-(2-aminoethoxy)-N-butylpyrimidin-4-amine” in various scientific and industrial fields. The compound’s reactivity and ability to be incorporated into different chemical structures make it valuable for a wide range of uses . For detailed experimental procedures and quantitative results, access to specialized databases or direct consultation with scientific literature would be necessary.
Application in Catalysis
Scientific Field
Catalysis
Application Summary
Derivatives of the compound are used as ligands in catalytic systems to facilitate various chemical reactions, including organic synthesis and polymerization.
Methods of Application
Catalysts are synthesized and tested in reaction setups. The influence of the ligand on reaction rate, selectivity, and yield is studied.
Results Summary
The catalytic performance is quantified, with data on turnover frequency (TOF) and turnover number (TON), alongside mechanistic insights.
These additional applications highlight the broad utility of “6-(2-aminoethoxy)-N-butylpyrimidin-4-amine” in cutting-edge scientific research and industrial processes. The compound’s functional groups and structural flexibility allow it to be adapted for various uses across multiple disciplines . For detailed experimental procedures and quantitative results, access to specialized databases or direct consultation with scientific literature would be necessary.
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-3-5-12-9-7-10(14-8-13-9)15-6-4-11/h7-8H,2-6,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPISBYGTJSVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









